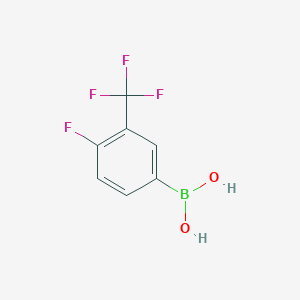

4-Fluoro-3-(trifluoromethyl)phenylboronic acid

Descripción general

Descripción

4-Fluoro-3-(trifluoromethyl)phenylboronic acid is a useful research compound. Its molecular formula is C7H5BF4O2 and its molecular weight is 207.92 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

4-Fluoro-3-(trifluoromethyl)phenylboronic Acid is a biochemical reagent

Mode of Action

The compound is known to participate in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows the formation of carbon-carbon bonds by coupling a boronic acid with a halide or pseudohalide . The compound can also participate in palladium-catalyzed direct arylation reactions .

Biochemical Pathways

The suzuki-miyaura cross-coupling reactions and direct arylation reactions in which this compound participates can lead to the synthesis of various biologically active molecules .

Result of Action

The compound’s participation in the synthesis of various biologically active molecules suggests that its effects would be dependent on the nature of these molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored at room temperature, preferably in a cool and dark place . This suggests that factors such as temperature and light exposure could potentially affect the compound’s stability and activity.

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 4-Fluoro-3-(trifluoromethyl)phenylboronic Acid are largely defined by its role in Suzuki-Miyaura cross-coupling reactions

Molecular Mechanism

The molecular mechanism of this compound is primarily understood in the context of Suzuki-Miyaura cross-coupling reactions

Actividad Biológica

4-Fluoro-3-(trifluoromethyl)phenylboronic acid (CAS Number: 182344-23-6) is a boronic acid derivative that has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This compound exhibits unique biological activities attributed to its structural properties, including its ability to interact with various biological targets, such as proteins and enzymes.

- Molecular Formula : C7H5BF4O2

- Molecular Weight : 207.919 g/mol

- Solubility : Soluble in methanol

- Melting Point : 170°C to 174°C

The biological activity of boronic acids, including this compound, is largely attributed to their ability to form reversible covalent bonds with diols, which is significant for targeting biomolecules like enzymes and receptors. This interaction can modulate enzyme activity and influence various metabolic pathways.

Antidiabetic Potential

A study explored the interaction of several boronic acids with insulin, revealing that this compound demonstrated promising binding characteristics. The compound was part of a library assessed for its potential to stabilize insulin and enhance its biological activity. Computational docking studies indicated that this compound could effectively interact with key residues in the insulin structure, suggesting a role in diabetes management through potential insulin sensitization .

Antiviral Properties

Research into boronic acids has also highlighted their antiviral properties. For instance, derivatives of boronic acids have been evaluated as inhibitors of viral proteases, which are critical for the life cycle of viruses such as Hepatitis C. While specific data on this compound's antiviral efficacy is limited, its structural analogs have shown significant inhibitory effects against viral replication .

Antiparasitic Activity

In the context of antiparasitic activity, studies have indicated that modifications in boronic acid structures can lead to varied biological effects. Although direct studies on this compound are scarce, related compounds have demonstrated effectiveness against malaria parasites by inhibiting key metabolic pathways .

Table 1: Summary of Biological Activities

Case Study 1: Insulin Interaction

In a theoretical model assessing the interaction between various boronic acids and insulin, researchers found that certain derivatives exhibited strong binding affinities. Among these, this compound showed significant potential for improving insulin's pharmacological profile by stabilizing its conformation and enhancing its metabolic effects.

Propiedades

IUPAC Name |

[4-fluoro-3-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF4O2/c9-6-2-1-4(8(13)14)3-5(6)7(10,11)12/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJYFCBXDUPORN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590203 | |

| Record name | [4-Fluoro-3-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182344-23-6 | |

| Record name | B-[4-Fluoro-3-(trifluoromethyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182344-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-Fluoro-3-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.